7,18-di(pentan-3-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Catalog No.
S1487500
CAS No.
110590-81-3
M.F
C34H30N2O4
M. Wt
530.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,18-di(pentan-3-yl)-7,18-diazaheptacyclo[14.6.2.2...

CAS Number

110590-81-3

Product Name

7,18-di(pentan-3-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

IUPAC Name

7,18-di(pentan-3-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Molecular Formula

C34H30N2O4

Molecular Weight

530.6 g/mol

InChI

InChI=1S/C34H30N2O4/c1-5-17(6-2)35-31(37)23-13-9-19-21-11-15-25-30-26(34(40)36(33(25)39)18(7-3)8-4)16-12-22(28(21)30)20-10-14-24(32(35)38)29(23)27(19)20/h9-18H,5-8H2,1-4H3

InChI Key

AIPBSZJAQGGCPD-UHFFFAOYSA-N

SMILES

CCC(CC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(CC)CC)C1=O

Canonical SMILES

CCC(CC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(CC)CC)C1=O

Description

The exact mass of the compound 2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Availability and Use:

Chemical Structure and Properties:

DPDI is a complex organic molecule belonging to the class of anthraquinones. It possesses a unique chemical structure consisting of a central anthraquinone core fused with two isoquinoline units and four carbonyl groups.

DPDI's chemical structure can be found on various scientific databases, such as PubChem .

Research Applications:

DPDI has been investigated for various potential applications in scientific research, including:

  • Organic photovoltaics: Studies have explored DPDI as a potential material for organic solar cells due to its light-absorbing properties [].
  • Biomedical research: DPDI's potential role in biological systems is also being explored, with some studies investigating its interactions with specific enzymes [].

2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone, also known as DDIT, is a complex organic molecule. Information on its origin and specific significance in scientific research is currently limited. However, its structure suggests potential for applications in material science or organic synthesis due to its polycyclic aromatic structure and functional groups [].


Molecular Structure Analysis

DDIT possesses a complex polycyclic structure. The core consists of a central anthraquinone unit (anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline) with ketone groups at positions 1, 3, 8, and 10. Two pentyl (pentan-3-yl) groups are attached at positions 2 and 9 of the anthraquinone core through carbon-carbon bonds [].

Key features of the structure include:

  • The presence of multiple aromatic rings, which can contribute to extended conjugation and unique electronic properties [].
  • The ketone groups, which can participate in various chemical reactions like hydrogen bonding and nucleophilic addition.
  • The bulky pentyl groups, which may influence the solubility and reactivity of the molecule [].

Chemical Reactions Analysis

  • Nucleophilic addition: The ketone groups in DDIT might be susceptible to nucleophilic attack by reagents like amines or alcohols, leading to the formation of new C-C bonds.
  • Condensation reactions: The ketones could also participate in condensation reactions with other carbonyl-containing molecules to form more complex structures.
  • Reduction: The ketone groups could potentially be reduced to alcohols under specific reaction conditions.

XLogP3

7.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,9-Di(pentan-3-yl)isoquinolino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone

Dates

Modify: 2023-08-15

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